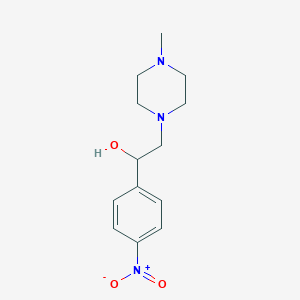
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol, also known as MPEP, is a compound that has been studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in 1997 and has since been the subject of extensive research in the field of neuroscience.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Özil et al. (2018) describes the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, which exhibit in vitro antioxidant activities and act as glucosidase inhibitors. These compounds were synthesized using a 'one-pot' nitro reductive cyclization reaction and demonstrated significant inhibitory potential against α-glucosidase, suggesting their potential application in treating conditions like diabetes (Özil, Cansu Parlak, & N. Baltaş, 2018).
Catalytic Properties
- Ren et al. (2011) synthesized a novel asymmetric di-Ni(II) system that functions as a highly efficient phosphodiesterase model. This study explored the synthesis, structures, physicochemical properties, and catalytic kinetics of the system, providing insights into its potential application in catalyzing biochemical reactions (Yanwei Ren et al., 2011).
Synthesis of Oxazoles and Their Applications
- Cai et al. (2005) reported the synthesis of 2,4,5-trisubstituted oxazoles, starting from alpha-methylene ketones. This synthesis pathway might offer insights into creating compounds with similar structures or functionalities for various applications, such as agricultural or pharmaceutical products (Xiao-hua Cai, Hai-jun Yang, & Guolin Zhang, 2005).
Photolabile Protecting Groups for Alcohols
- Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, which could be of interest for synthetic chemistry applications requiring temporary protection of alcohol functionalities (S. Loudwig & M. Goeldner, 2001).
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-14-6-8-15(9-7-14)10-13(17)11-2-4-12(5-3-11)16(18)19/h2-5,13,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGTLLKFVASFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


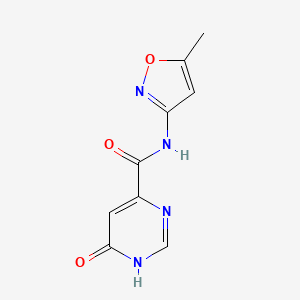
![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
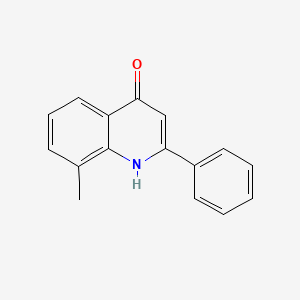
![N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2542577.png)
![(2-Chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542579.png)

![4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2542582.png)
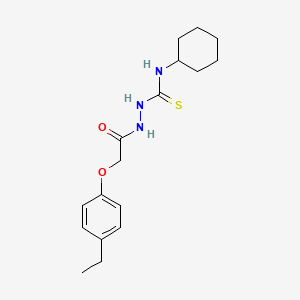
![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2542587.png)
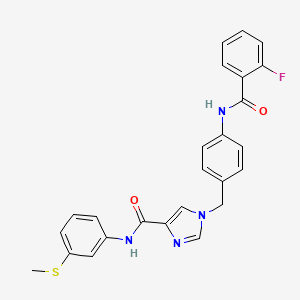
![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)